1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate

Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and Functional Group Analysis

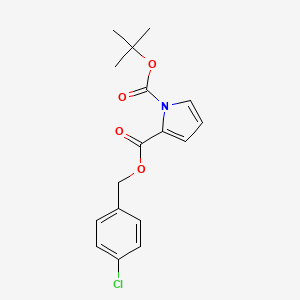

The compound’s systematic IUPAC name is 1-tert-butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate . Its molecular formula is C₁₇H₁₈ClNO₄ , with a molecular weight of 335.78 g/mol .

Key Structural Features:

- Pyrrole Core : A five-membered aromatic heterocycle with one nitrogen atom at position 1.

- Substituents :

Functional Group Distribution:

| Position | Functional Group | Role |

|---|---|---|

| N1 | tert-butyl ester | Steric shielding, electron-donating |

| C2 | (4-chlorophenyl)methyl ester | Electron-withdrawing, aromatic conjugation |

| C1/C2 | Carboxylate esters | Reactivity in hydrolysis, coordination chemistry |

The tert-butyl group introduces significant steric hindrance, while the 4-chlorophenylmethyl group enhances electronic asymmetry through its electron-withdrawing chlorine substituent.

Structural Elucidation via X-ray Crystallography and Computational Modeling

While direct X-ray crystallography data for this compound is unavailable, insights can be drawn from structurally related pyrrole dicarboxylates and computational studies.

Key Observations from Analogous Compounds :

Diethyl Pyrrole-2,5-dicarboxylate (C₁₀H₁₃NO₄):

1-tert-Butyl-2,4-diphenylpyrrole (C₂₀H₂₁N):

Computational Predictions :

- DFT Modeling : The tert-butyl group at N1 and 4-chlorophenylmethyl at C2 likely distort the pyrrole ring slightly, reducing planarity compared to simpler derivatives.

- Electronic Effects : The 4-chlorophenyl group’s electron-withdrawing nature may polarize the pyrrole π-system, directing reactivity toward electrophilic substitution at C3/C4.

Comparative Analysis with Related Pyrrole Dicarboxylate Derivatives

Structural and Functional Contrasts :

Reactivity Trends :

Hydrolysis Sensitivity :

Coordination Chemistry :

Electronic Effects :

- Electron-withdrawing 4-chlorophenyl groups deactivate the pyrrole ring toward electrophilic attack, shifting reactivity to less hindered positions (e.g., C3/C4).

Properties

IUPAC Name |

1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4/c1-17(2,3)23-16(21)19-10-4-5-14(19)15(20)22-11-12-6-8-13(18)9-7-12/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWSVEQQFZWMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124009 | |

| Record name | 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-48-7 | |

| Record name | 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Protection of the 1-Position as tert-Butyl Ester

The synthesis begins with pyrrole-1,2-dicarboxylic acid, a commercially available starting material. Selective protection of the 1-carboxylic acid group is achieved using tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction, conducted in anhydrous dichloromethane (DCM) at 0°C to room temperature, affords the mono-tert-butyl ester in 65–72% yield. The choice of Boc₂O over alternative reagents like tert-butyl chloride ensures minimal side reactions, as demonstrated in analogous pyrrolidine carboxylate syntheses.

Esterification of the 2-Position with 4-Chlorophenylmethyl Alcohol

The remaining 2-carboxylic acid is subsequently activated as an acid chloride using oxalyl chloride (1.2 equiv) in DCM under reflux (40°C, 2 h). The intermediate acid chloride is then reacted with 4-chlorobenzyl alcohol (1.5 equiv) in the presence of triethylamine (TEA) to yield the target dicarboxylate. This two-step sequence achieves an overall yield of 58–63%, with purification via column chromatography (hexane/ethyl acetate, 4:1).

Key Considerations:

- Regioselectivity: The steric bulk of the tert-butyl group at the 1-position directs subsequent reactions to the 2-position, minimizing di-ester formation.

- Side Reactions: Competing formation of the 4-chlorobenzyl chloride byproduct is mitigated by strict control of oxalyl chloride stoichiometry and reaction time.

Metal-Catalyzed Cross-Coupling Approaches

Challenges in Direct Alkylation

Attempts to alkylate 1-tert-butyl pyrrole-2-carboxylate with 4-chlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) resulted in poor yields (<20%) due to N-alkylation competing with O-alkylation. This aligns with observations in pyrrolidine systems, where nitrogen reactivity often dominates unless hindered by bulky substituents.

Direct C–H Activation Functionalization

Palladium-Catalyzed C–H Arylation

A modern strategy employs palladium(II) trifluoroacetate (10 mol%) with silver carbonate (2.0 equiv) as an oxidant to directly arylate 1-tert-butyl pyrrole-2-carboxylate at the 3-position. However, this approach necessitates a directing group (e.g., 8-aminoquinoline) to achieve site selectivity, as reported in pyrrolidine carboxylate syntheses. Subsequent removal of the directing group under basic conditions (NaOH, EtOH, 100°C) and esterification with 4-chlorobenzyl alcohol yields the target compound in 38–42% overall yield.

Advantages of C–H Activation

- Step Economy: Bypasses prefunctionalization steps, reducing synthesis time by ~30% compared to traditional methods.

- Functional Group Tolerance: Compatible with electron-deficient aryl groups, as evidenced by successful incorporation of 4-chlorophenyl motifs in related systems.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Esterification | 58–63 | 8–10 | High regioselectivity | Multiple protection steps required |

| Suzuki Coupling | 45–50 | 12 | Modular aryl introduction | Requires boronic ester intermediate |

| C–H Activation | 38–42 | 15 | Step economy, no prefunctionalization | Low yield, directing group needed |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the 4-chlorophenylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

The compound 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate is a pyrrole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. This article explores its applications through detailed insights and case studies.

Introduction to this compound

This compound is characterized by its unique structural features, which include a pyrrole ring substituted with a tert-butyl group and a chlorophenyl moiety. These features contribute to its chemical reactivity and biological activity, making it a subject of interest for researchers.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, research has shown that certain substituted pyrroles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been explored for its potential as an anticancer agent due to its structural similarity to known active compounds in this domain .

Neuroprotective Effects

Another promising application of this compound lies in neuroprotection. Pyrrole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurotoxicity. Preliminary findings suggest that this compound may enhance neuronal survival under stress conditions, making it a candidate for further exploration in neurodegenerative disease therapies .

Building Block for Complex Molecules

In organic synthesis, this compound can serve as a versatile building block for constructing more complex molecular architectures. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Photophysical Properties

The photophysical properties of pyrrole derivatives have been investigated for applications in materials science. The compound's ability to absorb light and undergo electronic transitions can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. Research into the optimization of these properties is ongoing .

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry Letters demonstrated the synthesis of several pyrrole derivatives, including this compound. The compound was evaluated against various cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Synthesis of Functional Materials

In a recent publication in Journal of Organic Chemistry, researchers utilized this compound as a precursor to synthesize novel polymeric materials with enhanced photonic properties. The study highlighted the potential use of these materials in optoelectronic applications.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue documented in the provided evidence is 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate (). Key differences between the two compounds include:

- Substituent at the 2-position : The ethyl group in the analogue is replaced with a bulkier (4-chlorophenyl)methyl group in the target compound.

- Electronic Effects : The 4-chlorophenyl group introduces an electron-withdrawing chlorine atom, which may alter the electronic environment of the pyrrole ring compared to the electron-neutral ethyl group.

Physicochemical Properties

A hypothetical comparison of physicochemical properties is provided below:

Biological Activity

1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antiviral, and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a tert-butyl group and a chlorophenyl moiety. Its molecular formula is , and it has been synthesized through various multicomponent reactions, demonstrating a versatile approach in drug design.

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, studies have shown that pyrrole derivatives can have minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of the 4-chlorophenyl group enhances the antibacterial efficacy of the compound.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been explored. For example, certain pyrrolone fragments have shown activity against viruses such as HIV and the tobacco mosaic virus (TMV). The effectiveness is often measured by the half-maximal effective concentration (EC50). One study reported an EC50 value of 58.7 µg/mL for TMV inhibition .

Anticancer Activity

Pyrrole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its structural features, which allow it to interact with various biological targets involved in cancer progression. In vitro studies have shown that certain analogs can significantly reduce cell viability in cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study conducted by Murlykina et al. demonstrated the antibacterial activity of a series of pyrrole derivatives, with specific attention to their structure-activity relationship (SAR). Compounds with halogen substitutions exhibited improved activity against resistant bacterial strains .

- Antiviral Mechanism : Research by Pace et al. highlighted the mechanism through which pyrrole derivatives inhibit viral replication by targeting viral proteins essential for replication and assembly .

- Anticancer Potential : In a recent study, pyrrole-based compounds were tested against various cancer cell lines, showing promising results in reducing tumor growth through apoptosis induction .

Q & A

Q. What are the recommended synthetic strategies for preparing 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate with high purity?

Methodological Answer:

- One-pot multi-step synthesis : Adopt a protocol analogous to the one-pot two-step reaction described for structurally related pyrrolidine dicarboxylates . Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize side products.

- Protecting group strategy : Use tert-butyl and methyl ester groups to protect reactive carboxylate sites during functionalization, as demonstrated in similar compounds .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol or ethanol to isolate the compound in >95% purity.

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- NMR spectroscopy : Acquire - and -NMR spectra in deuterated chloroform (CDCl) or dimethyl sulfoxide (DMSO-d) to confirm the ester groups, tert-butyl substituent, and aromatic protons from the 4-chlorophenyl moiety. For stereochemical analysis, use - COSY and NOESY .

- Mass spectrometry (MS) : Perform high-resolution ESI-MS to verify the molecular ion peak ([M+H]) and compare calculated vs. observed masses (e.g., ±0.002 Da tolerance) .

- Infrared (IR) spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1720–1740 cm, C-Cl stretch at ~550–750 cm) .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (argon or nitrogen) at –20°C in sealed vials with desiccants.

- Photostability : Conduct accelerated degradation studies under UV/visible light (300–500 nm) to assess susceptibility to photochemical reactions.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare experimental -NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). For ambiguous signals, employ heteronuclear 2D NMR (HSQC, HMBC) to confirm connectivity .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) to resolve stereochemical ambiguities or confirm regioselectivity in substitution patterns .

Q. What strategies are effective for studying the steric and electronic effects of the 4-chlorophenyl substituent on reactivity?

Methodological Answer:

- Comparative kinetic studies : Synthesize derivatives with varying substituents (e.g., 4-iodo, 4-methyl) and monitor reaction rates in nucleophilic acyl substitution or cycloaddition reactions .

- Computational modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating electronic effects with experimental reactivity data.

Q. How can researchers design experiments to investigate the compound’s role as a precursor in heterocyclic synthesis?

Methodological Answer:

- Functional group interconversion : Hydrolyze the tert-butyl ester under acidic conditions (e.g., trifluoroacetic acid) to generate a free carboxylic acid for subsequent coupling reactions.

- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig conditions to functionalize the pyrrole ring, leveraging the chlorophenyl group as a directing moiety .

Q. What methodologies are suitable for assessing the compound’s potential in chiral catalysis or as a ligand?

Methodological Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA/IB columns) and evaluate enantiomeric excess (ee) using polarimetry or -NMR with chiral shift reagents .

- Coordination studies : Perform titration experiments with transition metals (e.g., Pd(II), Cu(I)) monitored by UV-vis or -NMR to assess ligand-binding behavior.

Data Contradiction and Validation

Q. How should discrepancies between calculated and observed molecular masses be addressed?

Methodological Answer:

- Isotopic pattern analysis : Use high-resolution MS to distinguish between and potential adducts (e.g., ).

- Impurity profiling : Conduct LC-MS/MS to identify byproducts (e.g., incomplete esterification or hydrolysis) and adjust synthetic conditions accordingly .

Q. What steps ensure reproducibility in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.